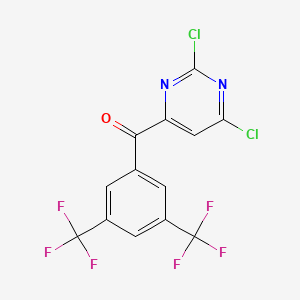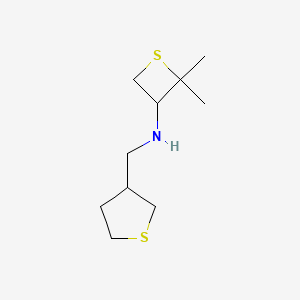
2,2-Dimethyl-N-((tetrahydrothiophen-3-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-((tetrahydrothiophen-3-yl)methyl)thietan-3-amine is a complex organic compound that features a unique structure combining a thietane ring and a tetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((tetrahydrothiophen-3-yl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thietan-3-one with tetrahydrothiophen-3-ylmethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-((tetrahydrothiophen-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietane ring or the tetrahydrothiophene moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2,2-Dimethyl-N-((tetrahydrothiophen-3-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-((tetrahydrothiophen-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-one: A precursor in the synthesis of 2,2-Dimethyl-N-((tetrahydrothiophen-3-yl)methyl)thietan-3-amine.
Tetrahydrothiophen-3-ylmethylamine: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combination of a thietane ring and a tetrahydrothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19NS2 |
|---|---|
Molecular Weight |
217.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-(thiolan-3-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NS2/c1-10(2)9(7-13-10)11-5-8-3-4-12-6-8/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
JXOQPHWEZCCUGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2CCSC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


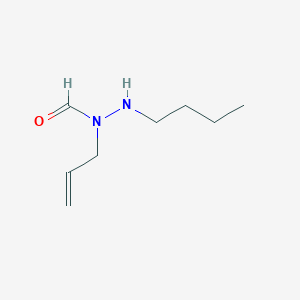
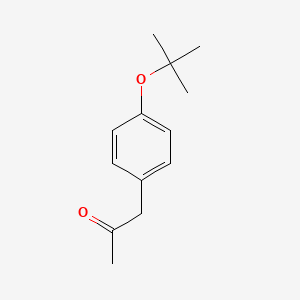
![6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]-7-one](/img/structure/B12982250.png)
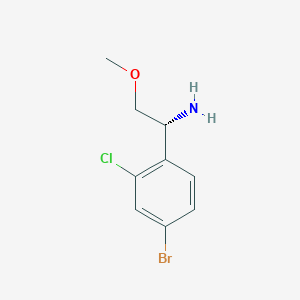

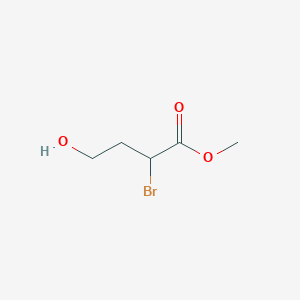
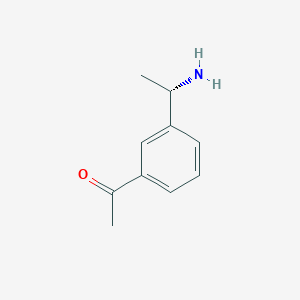

![(2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12982285.png)
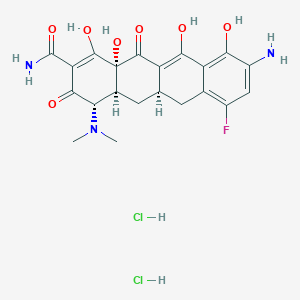

![9-(Prop-2-yn-1-yloxy)-8aH-furo[3,2-g]chromen-2(3H)-one](/img/structure/B12982306.png)
![8-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B12982316.png)
